

Technical Evaluation Guide: Pamiparib Maleate

In Vitro Profiling

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Compound of Interest

Compound Name: Pamiparib maleate

CAS No.: 2086689-94-1

Cat. No.: B609834

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Executive Summary & Strategic Rationale

Pamiparib (BGB-290) is a potent, highly selective PARP1/2 inhibitor designed to overcome a critical limitation of first-generation PARP inhibitors: blood-brain barrier (BBB) penetrance.[1][2] Unlike olaparib or niraparib, Pamiparib is not a substrate for P-glycoprotein (P-gp/MDR1) or BCRP transporters, allowing it to achieve therapeutic concentrations in the CNS.[1][2]

For researchers, the in vitro evaluation of **Pamiparib maleate** requires a shift in focus from simple enzymatic inhibition to mechanism-based profiling (trapping efficiency) and transport liability assessment.[1][2] This guide outlines the technical roadmap for validating Pamiparib's core differentiators: high selectivity, superior DNA trapping, and lack of efflux transport.[1][2]

Chemical Handling & Formulation

Critical Note on Stoichiometry: Pamiparib is frequently supplied as a maleate salt to improve stability and aqueous solubility for in vivo dosing.[2] However, for in vitro DMSO stocks, the salt dissociates.[1][2] You must correct for the salt fraction when calculating molarity.[2]

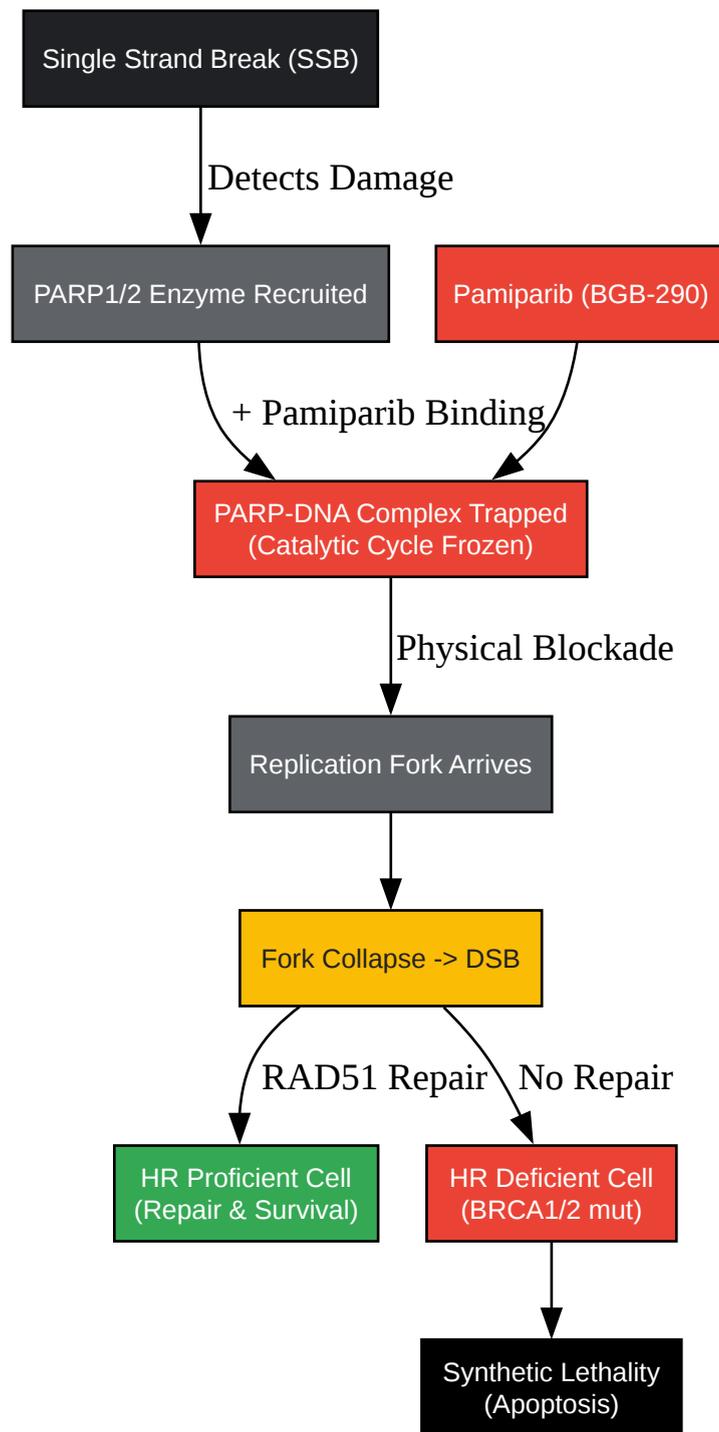
- Compound: Pamiparib (BGB-290)[1][2][3][4][5][6]
- Free Base MW: ~298.32 g/mol [1][2]

- Maleate Salt MW: Varies by batch (often ~472.4 g/mol if sesqui-maleate, or different).[1][2]
Always verify the MW on your specific Certificate of Analysis (CoA).
- Solubility: Soluble in DMSO up to ~50-100 mM.[1][2]
- Storage: -80°C (stock), minimize freeze-thaw cycles.

Mechanism of Action: The "Trapping" Paradigm[1] [7]

Inhibition of PARP catalytic activity is necessary but not sufficient for high cytotoxicity.[1][2]
Pamiparib functions as a PARP Trapper, locking the PARP enzyme onto damaged DNA.[1][2]
[7][8] This creates a physical obstruction to replication forks, leading to double-strand breaks (DSBs) that are lethal in Homologous Recombination (HR)-deficient cells (e.g., BRCA1/2 mutants).[1][2]

Visualizing the Pathway (DOT)



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Figure 1: Mechanism of Action. Pamiparib induces synthetic lethality by trapping PARP on DNA, converting single-strand breaks into toxic double-strand breaks in HR-deficient contexts. [1][2][9]

Biochemical Potency Profiling

Before cellular work, validate the compound's enzymatic potency and selectivity.^{[1][2]}

Pamiparib is distinguished by its high selectivity against PARP1/2 over other PARP family members (e.g., PARP3, Tankyrases).^{[1][2]}

Data Summary: Enzymatic IC50

Target Enzyme	Pamiparib IC50 (nM)	Selectivity Ratio
PARP1	~0.9	1x (Reference)
PARP2	~0.5	~2x
PARP3	> 600	> 600x
TNKS1/2	> 2000	> 2000x

Protocol: Chemiluminescent PARP Inhibition

Objective: Determine IC50 against recombinant PARP1.^{[1][2]}

- Coat Plate: Coat 96-well strips with histone mixture (substrate) overnight at 4°C.
- Reaction Mix: Add recombinant PARP1 enzyme + Biotinylated-NAD⁺ + Activated DNA + Pamiparib (serial dilution in DMSO).
- Incubation: 1 hour at Room Temperature (RT).
- Detection: Add Streptavidin-HRP followed by chemiluminescent substrate.^{[1][2]}
- Read: Measure luminescence. Signal is proportional to PARylation activity.^{[1][2]}
- QC: Z' factor should be > 0.5.

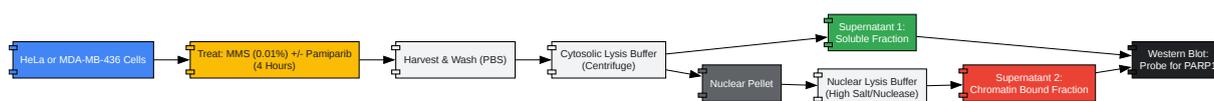
Cellular Evaluation: Target Engagement & Trapping

This is the most critical section for characterizing Pamiparib.^[2] You must demonstrate that the drug enters the cell and engages the target in the nucleus.

Experiment A: Chromatin Fractionation (The "Trapping" Assay)

Rationale: This assay separates soluble proteins from those bound to chromatin.[1][2] A potent trapper like Pamiparib will shift PARP1 from the soluble fraction to the chromatin-bound fraction upon DNA damage.[1][2]

Workflow Diagram (DOT)



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Figure 2: Chromatin Fractionation Workflow.[1][2] Increased signal in "Supernatant 2" indicates successful PARP trapping.

Step-by-Step Protocol:

- Seeding: Seed HeLa cells (3×10^6) in 10cm dishes.
- Treatment: Treat with 0.01% MMS (methyl methanesulfonate) to induce base damage, concurrent with Pamiparib (0.1, 1, 10 μ M) for 4 hours.[1][2]
 - Control: MMS alone (induces PARylation, PARP releases quickly).[1][2]
 - Control: DMSO only.[1][2]
- Fractionation:
 - Lyse in Buffer A (10 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 0.34 M Sucrose, 10% Glycerol, 0.1% Triton X-100).[1][2] Spin 1300xg, 5 min. Save Supernatant (Soluble).
 - Wash pellet in Buffer A.[1][2]

- Lyse pellet in Buffer B (Buffer A + Micrococcal Nuclease or High Salt).[2]
Incubate/Sonicate. Spin 15,000xg. Save Supernatant (Chromatin Bound).
- Analysis: Western Blot for PARP1.
 - Result: Pamiparib treatment should result in a massive accumulation of PARP1 in the Chromatin Bound fraction compared to MMS alone.[2]

Experiment B: Synthetic Lethality Screen

Rationale: Confirm the drug kills HR-deficient cells at nanomolar concentrations while sparing WT cells.

- Cell Lines:
 - Sensitive: MDA-MB-436 (BRCA1 mut), Capan-1 (BRCA2 mut).[1][2]
 - Resistant (Control): MDA-MB-231 (BRCA WT).[1][2]
- Method: CellTiter-Glo (CTG) Luminescent Viability Assay.[1][2]
- Duration: 5-7 Days (Critical: PARP inhibitors are cytostatic/cytotoxic over multiple replication cycles; 24-48h is insufficient).[1][2]
- Expected Data:

Cell Line	Genotype	Pamiparib IC50
MDA-MB-436	BRCA1 -/-	< 50 nM
Capan-1	BRCA2 -/-	< 20 nM
MDA-MB-231	BRCA WT	> 2000 nM

ADME Differentiator: MDR1 (P-gp) Transport Assay[1][2][11]

This experiment validates the "Brain Penetrant" claim.^{[1][2]} If Pamiparib were a substrate, it would be pumped out of the brain.^{[1][2]}

Protocol: Transwell Bidirectional Transport

- System: MDCK-MDR1 (Madin-Darby Canine Kidney cells overexpressing human MDR1).^{[1][2]}
- Setup: Transwell inserts (Apical vs. Basolateral chambers).
- Procedure:
 - Add Pamiparib (5 μ M) to Apical chamber (A->B) or Basolateral chamber (B->A).
 - Incubate 2 hours.
 - Measure concentration in receiver chamber via LC-MS/MS.^{[1][2]}
- Calculation: Efflux Ratio (ER) =

^[2]
- Criteria:
 - ER > 2.0 indicates a substrate.^{[1][2]}
 - Pamiparib Target: ER < 2.0 (Non-substrate).^[2]

References

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